2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol
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Overview
Description
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol is an organic compound with the molecular formula C11H18O2SSi. It features a trimethylsilyl group attached to an oxygen atom, which is further connected to a phenyl ring substituted with a thioethanol group. This compound is known for its utility in organic synthesis, particularly as a protecting reagent for various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol typically involves the reaction of 2-((Trimethylsilyl)oxy)phenyl)thio)ethanol with appropriate reagents under controlled conditions. One common method involves the use of trimethylsilyl chloride and a base such as triethylamine to introduce the trimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Alcohols: Formed through reduction.
Various Substituted Compounds: Formed through substitution reactions.
Scientific Research Applications
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: Applied in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol involves its ability to protect functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can be deprotected under mild conditions, typically using fluoride ions, to reveal the original functional group .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the phenyl and thio groups.
Trimethylsilyl Chloride: Used to introduce the trimethylsilyl group but does not contain the ethanol moiety.
Phenylthioethanol: Contains the phenyl and thio groups but lacks the trimethylsilyl group.
Uniqueness
2-((2-((Trimethylsilyl)oxy)phenyl)thio)ethanol is unique due to its combination of a trimethylsilyl group with a phenylthioethanol structure. This dual functionality allows it to serve as a versatile protecting reagent in various synthetic applications, providing both steric protection and the ability to undergo selective reactions .
Properties
CAS No. |
58952-76-4 |
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Molecular Formula |
C11H18O2SSi |
Molecular Weight |
242.41 g/mol |
IUPAC Name |
2-(2-trimethylsilyloxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C11H18O2SSi/c1-15(2,3)13-10-6-4-5-7-11(10)14-9-8-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
CTLSZWACSXGYOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1SCCO |
Origin of Product |
United States |
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